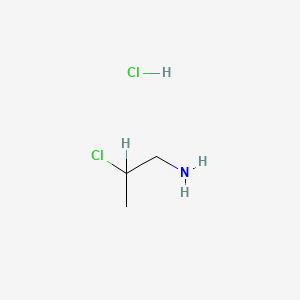

2-Chloropropan-1-amine hydrochloride

Description

Properties

IUPAC Name |

2-chloropropan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8ClN.ClH/c1-3(4)2-5;/h3H,2,5H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSBDRUDRPGMLHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9Cl2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6266-35-9 | |

| Record name | Propylamine, 2-chloro-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006266359 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC36873 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36873 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Foundational & Exploratory

Technical Deep Dive: 2-Chloropropylamine HCl vs. 1-Chloro-2-Propylamine HCl

This is a comprehensive technical guide comparing 2-chloropropylamine HCl and 1-chloro-2-propylamine HCl . It is designed for researchers and drug development professionals, focusing on structural chemistry, mechanistic interconversion, and analytical differentiation.

A Guide to Structural Isomerism, Aziridinium Kinetics, and Synthetic Utility

Executive Summary

In medicinal chemistry and organic synthesis, the distinction between 2-chloropropylamine (2-CPA) and 1-chloro-2-propylamine (1-C2PA) is frequently obscured by their rapid interconversion via the aziridinium ion intermediate . While these isomers share the same molecular formula (

This guide provides a rigorous analysis of these

Structural & Physical Characterization

The two compounds are constitutional isomers. The position of the chlorine atom relative to the amine functionality dictates their immediate steric environment and spectroscopic signatures.

Comparative Data Table

| Feature | 2-Chloropropylamine HCl | 1-Chloro-2-Propylamine HCl |

| IUPAC Name | 2-chloro-1-propanamine hydrochloride | 1-chloropropan-2-amine hydrochloride |

| Structure | ||

| Chirality | Chiral center at C2 | Chiral center at C2 |

| Precursor Alcohol | 1-amino-2-propanol (Isopropanolamine) | 2-amino-1-propanol (Alaninol) |

| C-Cl Environment | Secondary (Methine) | Primary (Methylene) |

| Stability (Free Base) | Low (Rapid cyclization) | Low (Rapid cyclization) |

| Stability (HCl Salt) | High (Stable solid) | High (Stable solid) |

The Mechanistic Core: The Aziridinium Trap

The defining feature of

This intermediate is highly electrophilic.[1] When it is reopened by a nucleophile (such as

The Rearrangement Equilibrium

The reopening of the aziridinium ring is governed by the interplay between steric hindrance and electronic stabilization .

-

Kinetic Control: Nucleophilic attack by

occurs preferentially at the less hindered primary carbon (C1) . -

Result: The rearrangement equilibrium typically favors 1-chloro-2-propylamine (the primary chloride) over 2-chloropropylamine (the secondary chloride).

Pathway Visualization

The following diagram illustrates the interconversion mechanism. Note how the single aziridinium intermediate serves as the "gateway" between the two isomers.

Figure 1: The dynamic equilibrium between chloropropylamine isomers mediated by the 2-methylaziridinium ion. The green arrow indicates the kinetically favored pathway for ring opening.

Synthesis & Experimental Protocols

To obtain high purity isomers, one must prevent the rearrangement during synthesis. This is achieved by maintaining acidic conditions or using specific chlorinating agents that favor retention/inversion without free-base intermediates.

Synthesis of 2-Chloropropylamine HCl

Precursor: 1-amino-2-propanol (

Protocol:

-

Protective Strategy: Direct chlorination of the amino-alcohol with thionyl chloride (

) is standard. The HCl generated in situ protects the amine as the hydrochloride salt, preventing cyclization. -

Reaction:

-

Dissolve 1-amino-2-propanol in dry chloroform or dichloromethane.

-

Add

dropwise at -

Reflux for 2-4 hours.

-

Mechanism:

attack by chloride on the activated chlorosulfite intermediate leads to inversion of configuration at C2.

-

-

Isolation: Evaporate solvent and excess

to obtain the hygroscopic solid. Recrystallize from ethanol/ether.

Synthesis of 1-Chloro-2-propylamine HCl

Precursor: 2-amino-1-propanol (

Protocol:

-

Reaction: Similar to the above, treat 2-amino-1-propanol with thionyl chloride.

-

Selectivity: Since the hydroxyl group is primary, substitution occurs at C1. The chiral center at C2 (bearing the amine) is not directly involved in the substitution, preserving the stereochemistry of the amine (though the product is usually racemic unless chiral starting material is used).

-

Outcome: Yields the primary chloride, which is generally more stable to hydrolysis than the secondary chloride isomer.

Analytical Differentiation

Distinguishing these isomers requires techniques that probe the specific electronic environment of the carbon backbone. 1H NMR is the gold standard.

Proton NMR Spectroscopy ( or )

The key differentiator is the chemical shift of the proton attached to the carbon bearing the chlorine atom (H-C-Cl) versus the nitrogen atom (H-C-N). Chlorine is more electronegative than nitrogen, causing a greater downfield shift.

| Isomer | Diagnostic Signal | Chemical Shift ( | Multiplicity |

| 2-Chloropropylamine | Methine ( | 4.2 - 4.5 | Multiplet |

| Methylene ( | 3.2 - 3.5 | Multiplet | |

| 1-Chloro-2-propylamine | Methylene ( | 3.6 - 3.9 | Doublet of Doublets |

| Methine ( | 3.4 - 3.6 | Multiplet |

Note: Shifts are approximate and solvent-dependent. The Methine signal in 2-CPA is significantly downfield compared to the Methine signal in 1-C2PA.

Analytical Decision Tree

Figure 2: Logic flow for identifying chloropropylamine isomers based on 1H NMR chemical shifts.

Applications in Drug Design[2]

These isomers are valuable "masked" electrophiles. They are stable as salts but become highly reactive alkylating agents upon neutralization.

-

Heterocycle Synthesis: Used to introduce propyl-amine chains or to form heterocyclic rings (e.g., piperazines, thiazolines) via double nucleophilic attack.

-

Active Pharmaceutical Ingredients (APIs):

-

Precursors for amphetamine derivatives (via Friedel-Crafts alkylation, though strictly regulated).

-

Synthesis of amino-alkylated lipids for drug delivery.

-

Chemotherapeutics: Nitrogen mustard analogs utilize the aziridinium mechanism to alkylate DNA (guanine N7 position), halting cancer cell replication.

-

Safety & Toxicology (E-E-A-T)

Critical Warning: Both compounds are precursors to alkylating agents.

-

Vesicant Activity: Upon contact with moisture or physiological pH, they form the aziridinium ion, which can alkylate skin proteins, causing blistering and burns.

-

Genotoxicity: Capable of alkylating DNA. Handle with extreme caution in a fume hood.

-

Decontamination: Treat spills with an aqueous solution of sodium thiosulfate (nucleophile that safely opens the aziridine ring) or dilute acid (to keep the ring open and protonated).

References

-

PubChem. 2-chloropropan-1-amine hydrochloride.[2] National Library of Medicine. Available at: [Link]

- Reeves, P. et al.Aziridinium Ions as Intermediates in the Hydrolysis of beta-Chloroamines. Journal of the American Chemical Society.

- Carey, F. A., & Sundberg, R. J.Advanced Organic Chemistry Part A: Structure and Mechanisms.

Sources

An In-depth Technical Guide to 1-Amino-2-chloropropane Hydrochloride: Properties, Synthesis, and Applications for Drug Development

Introduction

In the landscape of pharmaceutical development, the strategic selection of building blocks is paramount to the successful synthesis of novel active pharmaceutical ingredients (APIs). 1-Amino-2-chloropropane hydrochloride is a key intermediate whose structural features—a primary amine and a secondary alkyl chloride—offer significant synthetic versatility. This guide provides an in-depth analysis of its chemical properties, a robust protocol for its synthesis, and insights into its application as a versatile synthon in medicinal chemistry. The content herein is curated for researchers, scientists, and drug development professionals, offering both foundational knowledge and actionable protocols.

Section 1: Core Physicochemical Properties

1-Amino-2-chloropropane hydrochloride, also known by its IUPAC name 2-chloropropan-1-amine hydrochloride, is a racemic compound.[1][2] Its identity and core properties are summarized below. Understanding these parameters is the first step in its effective utilization in a laboratory setting.

| Property | Value | Source |

| CAS Number | 6266-35-9 | [1][3] |

| Molecular Formula | C₃H₉Cl₂N | [1] |

| Molecular Weight | 130.01 g/mol | [1] |

| IUPAC Name | 2-chloropropan-1-amine;hydrochloride | [1] |

| Synonyms | 2-chloropropylamine hydrochloride, NSC-36873 | [1] |

| Canonical SMILES | CC(CN)Cl.Cl | [1][3] |

| InChIKey | VSBDRUDRPGMLHR-UHFFFAOYSA-N | [1] |

| Physical Form | Crystalline Powder / Solid | [4] |

| Topological Polar Surface Area | 26 Ų | [1] |

| Hydrogen Bond Donor Count | 2 | [5] |

| Hydrogen Bond Acceptor Count | 1 | [5] |

Section 2: Synthesis and Mechanism

The synthesis of aminoalkyl chloride hydrochlorides is a well-established process in organic chemistry. A common and effective method involves the reaction of the corresponding amino alcohol with thionyl chloride (SOCl₂).[6][7] This process is not only efficient but also advantageous as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl) gas, are easily removed from the reaction mixture.[7]

The reaction proceeds via a nucleophilic substitution mechanism. The hydroxyl group of the precursor, 1-amino-2-propanol, attacks the sulfur atom of thionyl chloride. A subsequent intramolecular rearrangement, facilitated by the chloride ion, results in the substitution of the hydroxyl group with a chlorine atom, yielding the desired product. The amine group is protonated by the generated HCl to form the stable hydrochloride salt.

Experimental Protocol: Synthesis of 1-Amino-2-chloropropane Hydrochloride

This protocol is based on established methods for converting amino alcohols to their corresponding chloro-derivatives.[7]

Materials:

-

1-Amino-2-propanol

-

Thionyl chloride (SOCl₂)

-

Anhydrous Chloroform (CHCl₃) or Ethylene Dichloride

-

Diethyl ether

-

Four-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, thermometer, and reflux condenser with a gas outlet to a scrubber (NaOH solution).

Procedure:

-

Reaction Setup: In a four-necked round-bottom flask, prepare a solution of 1-amino-2-propanol (1 equivalent) in anhydrous chloroform. Cool the solution to 0°C using an ice bath with continuous stirring.

-

Addition of Thionyl Chloride: Slowly add a solution of freshly distilled thionyl chloride (1.1 equivalents) in anhydrous chloroform to the cooled amino alcohol solution via the dropping funnel. Maintain the reaction temperature below 5°C throughout the addition to control the exothermic reaction.

-

Reaction Progression: After the addition is complete, allow the mixture to slowly warm to room temperature over approximately 30-45 minutes.[7]

-

Reflux: Heat the reaction mixture to reflux and maintain for 1-2 hours. Vigorous evolution of HCl and SO₂ gas will be observed; ensure this is safely vented to a scrubber.[7] The precipitated material will often redissolve upon heating before the final product begins to crystallize from the boiling solvent.[7]

-

Crystallization and Isolation: Cool the reaction mixture to room temperature, then further cool in an ice bath to maximize crystallization. Dilute the mixture with diethyl ether to facilitate complete precipitation of the hydrochloride salt.[7]

-

Filtration and Washing: Collect the crystalline product by vacuum filtration. Wash the solid with cold diethyl ether to remove any residual impurities.

-

Drying: Dry the product, 1-amino-2-chloropropane hydrochloride, under vacuum to yield a white, crystalline solid.[6]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of 1-amino-2-chloropropane HCl.

Section 3: Chemical Reactivity and Applications in Drug Development

The synthetic utility of 1-amino-2-chloropropane hydrochloride stems from its two reactive sites: the primary amine (-NH₂) and the secondary alkyl chloride (-Cl). After neutralization of the hydrochloride salt with a base to release the free amine, each site can be targeted for specific transformations.

-

N-Alkylation/Acylation: The primary amine is a potent nucleophile, readily undergoing reactions with electrophiles such as alkyl halides, acyl chlorides, and anhydrides. This allows for the extension of the molecule and the introduction of diverse functional groups.

-

Nucleophilic Substitution at C2: The chlorine atom at the second position is susceptible to displacement by a variety of nucleophiles (e.g., amines, thiols, alkoxides), enabling the formation of new carbon-heteroatom bonds.

This dual reactivity makes it an ideal scaffold for building more complex molecules, particularly in the synthesis of pharmaceuticals. Chlorine-containing compounds are prevalent in FDA-approved drugs, highlighting the importance of chlorinated intermediates in medicinal chemistry.[8] While specific APIs derived directly from 1-amino-2-chloropropane hydrochloride are not prominently documented in the initial search, its structural motif is analogous to intermediates used in the synthesis of drugs like Lorcaserin and Linezolid.[9][10]

Logical Relationship Diagram: Role as a Synthon

Caption: Synthetic utility of 1-amino-2-chloropropane as a bifunctional synthon.

Section 4: Analytical Characterization

To ensure the identity, purity, and quality of synthesized 1-amino-2-chloropropane hydrochloride, a suite of analytical techniques should be employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the molecular structure. The proton NMR spectrum would show characteristic signals for the methyl group, the methine proton adjacent to the chlorine, and the methylene protons adjacent to the amine.

-

Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern, confirming the mass of the free base (93.56 g/mol ).[2]

-

Gas Chromatography (GC): GC, particularly with a flame ionization detector (FID) or coupled with a mass spectrometer (GC-MS), is a powerful tool for assessing purity and detecting volatile impurities.[11] The hydrochloride salt would need to be derivatized or analyzed as the free base.

Protocol: GC-MS Analysis for Purity Assessment

Objective: To determine the purity of the synthesized free base and identify any volatile impurities.

-

Sample Preparation: Prepare a solution of the 1-amino-2-chloropropane free base (obtained by neutralizing the HCl salt and extracting into an organic solvent) in a suitable solvent like dichloromethane or methanol at a concentration of ~1 mg/mL.

-

Instrument Setup:

-

GC Column: Use a standard non-polar or mid-polar capillary column (e.g., DB-5ms or equivalent).

-

Injection: Inject 1 µL of the sample solution in split mode.

-

Temperature Program: Start with an initial oven temperature of 50°C, hold for 2 minutes, then ramp up to 250°C at a rate of 10°C/minute.

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Setup:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 35 to 200.

-

-

Data Analysis: Identify the peak corresponding to 1-amino-2-chloropropane by its retention time and mass spectrum. Calculate the purity by integrating the peak area and comparing it to the total area of all peaks in the chromatogram.

Section 5: Safety, Handling, and Storage

As with all chloro-amino compounds, proper safety protocols are critical. While specific toxicological data for this compound is not thoroughly investigated, information from related substances provides a strong basis for safe handling.[12]

-

Hazards Identification: May cause skin, eye, and respiratory tract irritation.[13][14] Harmful if swallowed or inhaled.

-

Personal Protective Equipment (PPE):

-

Handling: Wash hands thoroughly after handling.[13] Avoid generating dust.[12] Keep away from incompatible materials such as strong oxidizing agents.[14]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[14] The compound may be hygroscopic, so protection from moisture is important.[13]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[12][13]

Conclusion

1-Amino-2-chloropropane hydrochloride is a valuable and versatile intermediate for pharmaceutical research and development. Its straightforward synthesis, combined with its dual reactive centers, provides a reliable platform for the construction of complex molecular architectures. By understanding its fundamental chemical properties, employing robust analytical methods for quality control, and adhering to strict safety protocols, researchers can effectively leverage this compound to advance drug discovery programs.

References

- Chemicalbook. (2025, February 25). 1-[[2-(4-Chlorophenyl)ethyl]amino]-2-chloropropane hydrochloride | 953789-37-2.

- X-MOL. (2022, October 8). What is the synthesis and application of (S)-1-Amino-3-chloro-2-propanol hydrochloride?

- Fisher Scientific. (2025, December 19). Safety Data Sheet - 3-Chloropropylamine hydrochloride.

- Capot Chemical. (2018, December 11). MSDS of (S)-1-amino-3-chloropropan-2-ol hydrochloride.

- Google Patents. (n.d.). US3025325A - Method for the production of 1-dimethylamino-2-chloroalkyl hydrochlorides.

- Nordmann. (n.d.). 1-Amino-2-chloroethane hydrochloride.

- ChemicalBook. (n.d.). 1-Amino-3-chloropropane hydrochloride(6276-54-6).

- ChemicalBook. (n.d.). 2-Dimethylaminoisopropyl chloride hydrochloride synthesis.

- Sigma-Aldrich. (2025, November 6). Safety Data Sheet.

- Sigma-Aldrich. (n.d.). 1-Amino-3-chloropropan-2-ol hydrochloride | 62037-46-1.

- PubChem. (n.d.). 2-Chloropropan-1-amine hydrochloride | C3H9Cl2N | CID 145855.

- Sigma-Aldrich. (2012, January 20). Safety Data Sheet - DL-1-Amino-2-propanol.

- PubChem. (n.d.). (-)-Secoisolariciresinol | C20H26O6 | CID 65373.

- Vulcanchem. (n.d.). 1-Dimethylamino-2-chloropropane, (R)- - 57496-00-1.

- Fluorochem. (n.d.). 2-CHLOROPROPAN-1-AMINE HYDROCHLORIDE (CAS 6266-35-9).

- PharmaCompass.com. (n.d.). 1-Amino-3-chloropropane hydrochloride | Drug Information.

- Global Substance Registration System. (n.d.). 1-AMINO-2-CHLOROPROPANE.

- Sigma-Aldrich. (n.d.). 1-chloropropan-2-amine hydrochloride | 5968-21-8.

- Google Patents. (n.d.). CN112162045A - Method for detecting 2-chloropropane in memantine hydrochloride.

- PMC. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review.

- PharmaCompass.com. (n.d.). 1-dimethylamino-2-chloropropane | Drug Information.

- CAS Common Chemistry. (n.d.). 5-Amino-2-benzimidazolinone.

- PubChem. (n.d.). 1,3-Oxazole-2-carboxaldehyde | C4H3NO2 | CID 14786609.

- CAMEO Chemicals. (n.d.). 2-CHLORO-N,N-DIMETHYL-1-PROPANAMINE HYDROCHLORIDE.

- International Journal of Scientific & Technology Research. (2019, October 15). Analytical Method Development And Validation Of Genotoxic Impurity, 2-Chloropropane, In Tramadol Hydrochloride Drug Substance Using Head Space Gas Chromatography.

- CymitQuimica. (n.d.). CAS 65373-52-6: Oxazole-2-carbaldehyde.

- Patsnap. (2020, May 15). Preparation method of N,N-dimethylaminochloropropane hydrochloride - Eureka.

- Apollo Scientific. (n.d.). 65373-52-6 Cas No. | 1,3-Oxazole-2-carboxaldehyde.

- Harper College. (2009, July 20). 2-Chloropropane MSDS# 13236.

- CAMEO Chemicals - NOAA. (n.d.). 2-CHLOROPROPANE.

- Occupational Safety and Health Administration. (2020, December 15). 1-AMINO-2-PROPANOL.

Sources

- 1. 2-Chloropropan-1-amine hydrochloride | C3H9Cl2N | CID 145855 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. 1-Amino-2-chloroethane hydrochloride (870-24-6) at Nordmann - nordmann.global [nordmann.global]

- 5. pharmacompass.com [pharmacompass.com]

- 6. US3025325A - Method for the production of 1-dimethylamino-2-chloroalkyl hydrochlorides - Google Patents [patents.google.com]

- 7. 2-Dimethylaminoisopropyl chloride hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 8. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 1-[[2-(4-Chlorophenyl)ethyl]amino]-2-chloropropane hydrochloride | 953789-37-2 [chemicalbook.com]

- 10. guidechem.com [guidechem.com]

- 11. ijstr.org [ijstr.org]

- 12. capotchem.com [capotchem.com]

- 13. fishersci.com [fishersci.com]

- 14. 1-Amino-3-chloropropane hydrochloride(6276-54-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

Technical Whitepaper: Physicochemical Profiling and Synthetic Applications of 2-Chloropropan-1-amine Hydrochloride

Executive Summary

In the realm of organic synthesis and Active Pharmaceutical Ingredient (API) manufacturing, the selection of highly specific alkylating agents is a foundational step in drug design. 2-Chloropropan-1-amine hydrochloride and its heavily utilized tertiary amine derivative, N,N-Dimethyl-2-chloropropylamine hydrochloride (DMIPC) , serve as critical building blocks[1][2]. These compounds function as versatile electrophiles, enabling the precise introduction of aminoalkyl chains into complex molecular architectures. This guide provides an in-depth technical analysis of their molecular properties, the causality behind their handling protocols, and their field-proven applications in pharmaceutical development.

Physicochemical Profiling & Structural Data

Understanding the exact molecular specifications of these reagents is critical for stoichiometric precision and predicting pharmacokinetic behavior in downstream APIs.

The primary amine, 2-chloropropan-1-amine hydrochloride, possesses a molecular formula of C₃H₉Cl₂N (often denoted as C₃H₈ClN·HCl to distinguish the salt) and a molecular weight of 130.01 g/mol [2]. In industrial drug development, its dimethylated analog (DMIPC) is frequently employed to synthesize lipophilic compounds, boasting a molecular weight of 158.07 g/mol [3].

Table 1: Comparative Physicochemical Data

| Property | 2-Chloropropan-1-amine HCl | N,N-Dimethyl-2-chloropropylamine HCl (DMIPC) |

| IUPAC Name | 2-chloropropan-1-amine;hydrochloride | 2-chloro-N,N-dimethylpropan-1-amine;hydrochloride |

| Molecular Formula | C₃H₉Cl₂N (or C₃H₈ClN·HCl) | C₅H₁₃Cl₂N (or C₅H₁₂ClN·HCl) |

| Molecular Weight | 130.01 g/mol | 158.07 g/mol |

| PubChem CID | 145855 | 94294 |

| CAS Number | 6266-35-9 | 4584-49-0 |

| Topological Polar Surface Area | 26.0 Ų | 3.2 Ų |

| Hydrogen Bond Donors | 2 | 1 |

| Primary Application | General alkylating agent, building block | Synthesis of methadone, chlorpromazine, chalcones |

Chemical Behavior & Causality in Experimental Design

As a Senior Application Scientist, one must look beyond the empirical steps of a reaction and understand the causality of the reagent's state. A frequent question in early-stage development is: Why utilize the hydrochloride salt rather than the free base?

The causality lies in the inherent instability of haloamines. In its free base form, the nucleophilic nitrogen of 2-chloropropan-1-amine can undergo a rapid intramolecular Sₙ2 substitution, attacking the adjacent electrophilic carbon to displace the chloride ion. This spontaneous cyclization yields an aziridine derivative, rendering the reagent useless for intermolecular alkylation[4].

By synthesizing and storing the compound as a hydrochloride salt, the amine's lone pair is sequestered via protonation. This completely inhibits self-condensation, ensuring long-term shelf stability (as an off-white, hygroscopic solid) while allowing chemists to selectively liberate the free base in situ only when the target nucleophile is present[1][4]. Furthermore, these acid-base neutralization reactions are exothermic, requiring careful thermal management during the initial stages of API synthesis[4].

Experimental Methodology: Synthesis of 2-Chloropropan-1-amine HCl

To ensure trustworthiness and reproducibility, the following self-validating protocol details the conversion of 1-amino-2-propanol to 2-chloropropan-1-amine hydrochloride using thionyl chloride.

Objective: High-yield conversion via chlorosulfite intermediate collapse. Reagents: 1-amino-2-propanol, Thionyl chloride (SOCl₂), Anhydrous toluene or chloroform, Diethyl ether.

Step-by-Step Protocol:

-

System Preparation: Purge a multi-neck round-bottom flask with inert gas (N₂ or Ar) to maintain strictly anhydrous conditions, preventing the premature hydrolysis of SOCl₂.

-

Substrate Dissolution: Dissolve 1-amino-2-propanol in anhydrous toluene and cool the reaction vessel to 0°C using an ice bath to control the reaction kinetics.

-

Chlorination: Introduce SOCl₂ dropwise. The reaction is highly exothermic. The in situ generation of HCl immediately protonates the primary amine, protecting it from undesired side reactions[5].

-

Reflux & Elimination: Gradually heat the mixture to 85°C (reflux) for 1–2 hours. This thermal energy drives the collapse of the intermediate, expelling SO₂ gas and yielding the chlorinated product[5][6].

-

Isolation & Validation: Cool the mixture to room temperature. Induce crystallization of the hydrochloride salt by adding cold diethyl ether. Filter the resulting solid under vacuum. Confirm purity via TLC (loss of starting material) and iodometric or melting point analysis[7].

Fig 1: Synthetic workflow and reactivity profile of 2-chloropropan-1-amine HCl.

Applications in Drug Development

The strategic value of 2-chloropropan-1-amine HCl and DMIPC lies in their ability to act as versatile alkylating agents in the pharmaceutical industry.

-

Antitubercular Agents: The hydrochloride salt is instrumental in synthesizing analogues of lipophilic chalcones. These chalcone derivatives exhibit potent antitubercular properties, making the reagent a critical component in the development of modern tuberculosis treatments[3][4].

-

Central Nervous System (CNS) Therapeutics: The dimethylated variant (DMIPC) is a heavily relied-upon intermediate for synthesizing major CNS drugs, including the central nervous system depressant methadone, the antipsychotic chlorpromazine, and various phenothiazine-based antihistamines like promethazine[6][8].

-

Phase-Transfer Catalysts: Beyond direct API synthesis, the tertiary amine group in DMIPC can undergo quaternization to form quaternary ammonium salts. These are widely utilized as phase-transfer catalysts and specialized surfactants in complex, multiphase organic synthesis workflows[3].

References

-

PubChem , "2-Chloropropyldimethylamine hydrochloride | C5H13Cl2N | CID 94294", National Institutes of Health (NIH).1

-

PubChem , "2-Chloropropan-1-amine hydrochloride | C3H9Cl2N | CID 145855", National Institutes of Health (NIH). 2

-

CPHI Online , "2–(DIMETHYLAMINO) ISOPROPYL CHLORIDE HCL | ATOM PHARMA", CPHI. 3

-

Guidechem , "2-Dimethylaminoisopropyl chloride hydrochloride 4584-49-0 wiki", Guidechem. 4

-

LookChem , "CAS No.870-24-6, 2-Chloroethylamine hydrochloride Suppliers", LookChem.5

-

ChemicalBook , "2-Dimethylaminoisopropyl chloride hydrochloride | 4584-49-0", ChemicalBook. 6

-

Made-in-China , "N, N-Dimethyl-2-Chloropropylamine Hydrochloride CAS 4584-49-0 for Organic Synthesis", Made-in-China. 8

-

Google Patents , "CA1173461A - Process for producing 2-mercaptoethylamine hydrohalides", Google. 7

Sources

- 1. 2-Chloropropyldimethylamine hydrochloride | C5H13Cl2N | CID 94294 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Chloropropan-1-amine hydrochloride | C3H9Cl2N | CID 145855 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. cphi-online.com [cphi-online.com]

- 4. guidechem.com [guidechem.com]

- 5. lookchem.com [lookchem.com]

- 6. 2-Dimethylaminoisopropyl chloride hydrochloride | 4584-49-0 [chemicalbook.com]

- 7. CA1173461A - Process for producing 2-mercaptoethylamine hydrohalides - Google Patents [patents.google.com]

- 8. N, N-Dimethyl-2-Chloropropylamine Hydrochloride CAS 4584-49-0 for Organic Synthesis - N N-Dimethyl-2-Chloropropylamine Hydrochloride and Dmic [megawidechem.en.made-in-china.com]

Technical Guide: Solubility and Stability Dynamics of 2-Chloropropan-1-amine Hydrochloride

[1][2]

Part 1: Executive Summary

2-Chloropropan-1-amine hydrochloride (CAS: 6266-35-9) presents a classic pharmaceutical challenge: it is a highly water-soluble salt that becomes chemically unstable upon solvation.[1][2] While its solubility in water is thermodynamically favorable due to its ionic character, the kinetics of its degradation via intramolecular cyclization to 2-methylaziridine (a genotoxic carcinogen) dictate that solubility cannot be treated as a static parameter.[1][2]

This guide provides the technical framework to handle this compound, focusing on the Solubility-Stability Paradox . It details the mechanistic drivers of degradation, safe dissolution protocols, and analytical methods for monitoring integrity.[2]

Part 2: Physicochemical Profile[1][2][3]

Understanding the structure is a prerequisite for predicting behavior in aqueous media.

| Property | Data | Relevance |

| IUPAC Name | 2-chloropropan-1-amine hydrochloride | Defines substitution pattern (Cl on C2, NH₂ on C1).[1][2] |

| Structure | ||

| Molecular Weight | 130.02 g/mol | Low MW facilitates high molar solubility.[1] |

| Physical State | White to off-white crystalline powder | Hygroscopic; absorbs atmospheric moisture.[1][2] |

| Solubility (Water) | Freely Soluble (>100 mg/mL) | High ionic strength allows rapid dissolution.[1][2] |

| pKa (Conjugate Acid) | ~9.5 - 10.5 (Estimated) | Determines the pH at which the free base forms.[1][2] |

Part 3: The Solubility-Stability Paradox[1][2]

The critical insight for this compound is that solubility is not the limiting factor—stability is. [1][2]

The Mechanism of Degradation

In the solid state or acidic solution, the amine is protonated (

The free amine nitrogen attacks the

Reaction Pathway Diagram

The following diagram illustrates the equilibrium and irreversible cyclization pathway.

Figure 1: The pH-dependent degradation pathway of 2-chloropropan-1-amine HCl.[1][2] The formation of 2-methylaziridine is irreversible and safety-critical.[1][2]

Part 4: Experimental Protocols

Safe Dissolution Workflow

Do not dissolve this compound in unbuffered water.[1] The local pH at the dissolving interface can fluctuate, and the lack of buffering capacity allows the degradation reaction to proceed.[2]

Protocol: Low-Temperature Acidic Solvation

-

Preparation of Solvent: Prepare a 0.1 M HCl solution or a Phosphate Buffer (pH 3.0) .[1]

-

Temperature Control: Chill the solvent to 2°C – 8°C (ice bath). Low temperature significantly retards the cyclization kinetics.

-

Addition: Add the 2-chloropropan-1-amine HCl powder slowly to the stirred, chilled solvent.

-

Usage: Use the solution immediately. Do not store aqueous solutions for >4 hours, even at 4°C.[1][2]

Analytical Monitoring (HPLC)

To validate solubility without degradation, you must monitor for the aziridine impurity.[2]

-

Column: HILIC (Hydrophilic Interaction Liquid Chromatography) or C18 with ion-pairing agent.[1][2]

-

Mobile Phase: Acetonitrile : Ammonium Formate Buffer (pH 3.0).[1] Note: Keep pH acidic to prevent on-column degradation.[1][2]

-

Detection: UV at 210 nm or Mass Spectrometry (SIM mode for 2-methylaziridine, m/z ~58).[1][2]

Part 5: Handling & Storage (Self-Validating System)[1][2]

To ensure data integrity and safety, adopt a "Just-in-Time" handling approach.[1][2]

| Parameter | Recommendation | Rationale |

| Storage Condition | -20°C , Desiccated, Argon/Nitrogen atmosphere | Prevents hydrolysis and moisture absorption (hygroscopicity).[1][2] |

| Weighing | Glovebox or low-humidity environment | Minimizes water uptake which accelerates degradation.[1][2] |

| Disposal | Quench with excess dilute HCl, then incinerate | Re-opens any formed aziridine rings to the linear salt before disposal.[1][2] |

Safety Warning: Genotoxicity

The degradation product, 2-methylaziridine , is a potent alkylating agent and a known carcinogen.[1][2]

-

Engineering Controls: Always handle the solid and solution in a fume hood.

-

PPE: Double nitrile gloves are recommended; aziridines can permeate standard gloves.[1]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 145855, 2-Chloropropan-1-amine hydrochloride.[1][2] Retrieved from [Link][1][2]

-

European Chemicals Agency (ECHA). Registration Dossier: 2-methylaziridine (Propyleneimine).[1][2] (Mechanistic reference for cyclization). Retrieved from [Link][1][2]

-

Douša, M., et al. (2019). Rapid, direct, and sensitive determination of aziridine and 2-chloroethylamine by hydrophilic interaction liquid chromatography-mass spectrometry.[1][2][3] Journal of Pharmaceutical and Biomedical Analysis. (Methodology for detecting chloroamine cyclization). Retrieved from [Link]

Sources

- 1. 2-Chloropropan-1-amine hydrochloride | C3H9Cl2N | CID 145855 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-CHLORO-N,N-DIMETHYL-1-PROPANAMINE HYDROCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 3. Rapid, direct, and sensitive determination of aziridine and 2-chloroethylamine by hydrophilic interaction liquid chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Safety Data Sheet (SDS) Technical Guide: 2-Chloropropan-1-amine Hydrochloride

CAS: 6266-35-9 | Formula: C3H9Cl2N | Molecular Weight: 130.02 g/mol

Part 1: Executive Summary & Critical Risk Profile

2-Chloropropan-1-amine hydrochloride (also known as 2-chloropropylamine HCl) is a bifunctional building block primarily used in the synthesis of heterocycles and pharmaceutical intermediates. While often classified under standard GHS codes for irritation (H315, H319, H335), its structural identity as a

The Hidden Hazard: Spontaneous Cyclization The critical safety parameter for this compound is its propensity to undergo intramolecular cyclization under basic or neutral aqueous conditions to form a highly reactive aziridinium ion . This species is a potent electrophile and alkylating agent, capable of modifying DNA and proteins. Researchers must treat this material not just as an irritant, but as a potential mutagenic alkylator, particularly if the free base is generated in situ.

Part 2: Chemical Identity & Physical Properties

Identification

| Parameter | Detail |

| IUPAC Name | 2-chloropropan-1-amine hydrochloride |

| CAS Number | 6266-35-9 |

| Synonyms | 1-Amino-2-chloropropane HCl; 2-Chloropropylamine hydrochloride |

| SMILES | CC(Cl)CN.Cl |

| Appearance | White to off-white crystalline powder |

| Solubility | Highly soluble in water; soluble in methanol |

Physical Properties (Quantitative)

| Property | Value | Source Validation |

| Melting Point | 178–183 °C | Sigma-Aldrich [1] |

| Hygroscopicity | High | Requires desiccation; absorbs atmospheric moisture rapidly. |

| pH (10% aq.) | Acidic (~3.0–4.0) | Hydrolysis of HCl salt. |

| Stability | Moisture Sensitive | Stable as solid HCl salt; unstable as free base. |

Part 3: Hazard Identification & Mechanistic Toxicology

GHS Classification[1]

-

Serious Eye Damage/Irritation: Category 2A (H319)

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Tract Irritation) (H335)

Expert Insight: The Aziridinium Mechanism

Standard SDSs often overlook the kinetic instability of the free base. Upon exposure to moisture or bases, the amine nitrogen attacks the

Diagram 1: Intramolecular Cyclization Pathway This diagram illustrates the transition from the stable salt form to the reactive alkylating species.

Caption: Mechanism of hazard evolution: Deprotonation triggers cyclization to the toxic aziridinium ion.

Part 4: Safe Handling & Storage Protocols

Engineering Controls

-

Containment: All weighing and transfer operations must occur inside a certified Chemical Fume Hood.

-

Atmosphere: Handle under inert atmosphere (Nitrogen or Argon) if high precision or long-term storage is required, to prevent moisture absorption.

Personal Protective Equipment (PPE)[4]

-

Respiratory: N95 (minimum) for solid dust; Full-face respirator with acid gas/organic vapor cartridges if heating or reacting.

-

Dermal: Nitrile gloves (double-gloving recommended due to potential alkylating nature of wet product).

-

Ocular: Chemical safety goggles. Face shield if working with large liquid reaction volumes.

Self-Validating Storage Protocol

To ensure the integrity of the reagent and safety of the user, follow this logic-check system:

-

Visual Inspection: The powder must be free-flowing. Clumping indicates moisture absorption.

-

pH Check (Validation): Dissolve a small amount (10 mg) in 1 mL neutral water.

-

Result: pH should be acidic (< 4.0).

-

Failure Mode: If pH is neutral or rising, the HCl has dissociated or the compound has degraded.

-

-

Storage Condition: Store at 2–8 °C (Refrigerated) in a tightly sealed container with desiccant packs.

Part 5: Emergency Response & Spill Management

First Aid Measures

-

Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen.[2][3] Critical: Monitor for delayed pulmonary edema (common with alkylating agents).

-

Skin Contact: Wash with soap and water for 15 minutes. Do not use ethanol (may enhance absorption).

-

Eye Contact: Rinse cautiously with water for 15 minutes.[2][4] Remove contact lenses.[1][2][3][5]

Spill Cleanup Workflow

Diagram 2: Chemical Spill Response Logic A decision tree for safely managing solid vs. solution spills.

Caption: Workflow for spill containment. Note the neutralization step for liquids to degrade the alkylator.

Part 6: Application Context & Synthesis[4]

Synthesis of Aziridines

The primary utility of 2-chloropropan-1-amine HCl is as a precursor to 2-methylaziridine (propyleneimine).

-

Reaction: Treatment with strong base (e.g., NaOH) forces the cyclization shown in Diagram 1.

-

Safety Note: This reaction converts a solid irritant into a volatile, flammable, and highly toxic liquid (aziridine). This transformation should only be performed in a closed system or high-efficiency hood.

Part 7: References

-

Sigma-Aldrich. (2024). Safety Data Sheet: 2-Chloropropan-1-amine hydrochloride. Retrieved from

-

PubChem. (2024).[6] Compound Summary: 2-Chloropropan-1-amine hydrochloride (CID 145855).[7] National Library of Medicine. Retrieved from

-

European Chemicals Agency (ECHA). (2024). Registration Dossier: 2-chloropropylamine hydrochloride.[8] Retrieved from

-

Fisher Scientific. (2024). Safety Data Sheet: 1-Amino-2-chloropropane hydrochloride. Retrieved from

Sources

- 1. tcichemicals.com [tcichemicals.com]

- 2. fishersci.com [fishersci.com]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. dept.harpercollege.edu [dept.harpercollege.edu]

- 5. airgas.com [airgas.com]

- 6. newtopchem.com [newtopchem.com]

- 7. 2-Chloropropan-1-amine hydrochloride | C3H9Cl2N | CID 145855 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2-Chloropropylamine Hydrochloride | 6266-35-9 [chemnet.com]

Technical Monograph: 2-Chloropropan-1-amine Hydrochloride

The following technical guide details the chemical architecture, synthesis, and reactivity profile of 2-chloropropan-1-amine hydrochloride (PubChem CID 145855).

Core Identity & Strategic Significance[1][2][3]

2-Chloropropan-1-amine hydrochloride (CAS: 6266-35-9) is a bifunctional alkylating agent and a critical intermediate in the synthesis of nitrogen-containing heterocycles.[1][2] In medicinal chemistry, it serves as a "masked" synthon for 2-methylaziridine (propyleneimine), allowing for the controlled introduction of 2-aminopropyl or 2-chloropropyl motifs into drug scaffolds.[2]

Unlike its regioisomer (1-chloropropan-2-amine), this compound features a primary amine adjacent to a secondary alkyl chloride.[2] This specific architecture creates a high-energy potential for intramolecular cyclization, making it a potent electrophile under physiological or basic conditions.[2]

Part 1: Chemical Architecture & Properties[1][3]

The reactivity of CID 145855 is defined by the "beta-chloroamine" effect.[2] The lone pair on the nitrogen atom is positioned to perform an intramolecular nucleophilic attack on the beta-carbon, displacing the chloride ion.[3]

| Property | Data |

| IUPAC Name | 2-chloropropan-1-amine hydrochloride |

| Common Synonyms | 1-amino-2-chloropropane HCl; 2-chloropropylamine HCl |

| Molecular Formula | |

| Molecular Weight | 130.02 g/mol |

| Physical State | Hygroscopic crystalline solid (white to off-white) |

| Solubility | Highly soluble in water, methanol; sparingly soluble in non-polar solvents.[1][2][4][5] |

| Key Hazard | Vesicant / Alkylating Agent .[1][2] Causes severe skin burns.[2] |

Part 2: Synthesis & Production

The industrial and laboratory standard for synthesizing 2-chloropropan-1-amine hydrochloride involves the deformylative chlorination of 1-amino-2-propanol (isopropanolamine).[2] The use of thionyl chloride (

Optimized Synthetic Protocol

Reference Grounding: This protocol is adapted from standard amino-alcohol chlorination methodologies (e.g., Xu et al., J. Org.[1][2][6] Chem. 2008).[2][6]

Reagents:

Step-by-Step Workflow:

-

Preparation: Charge a reaction vessel with 1-amino-2-propanol and dry DCM under an inert nitrogen atmosphere. Cool the system to 0°C.

-

Activation: Add

dropwise.[1][2] The reaction is exothermic; maintain internal temperature <10°C to prevent uncontrolled aziridine formation.[2] -

Substitution: reflux the mixture at 40°C for 2–4 hours. The hydroxyl group is converted to a chlorosulfite intermediate (

), which then collapses via -

Isolation: Concentrate the solution in vacuo. The product precipitates as the hydrochloride salt.

-

Purification: Recrystallize from ethanol/ether to remove residual acidic impurities.

Part 3: Reactivity Profile & Mechanism

The utility of 2-chloropropan-1-amine lies in its duality: it is stable as a salt in acidic conditions but becomes a highly reactive electrophile upon neutralization.[2]

Mechanism: The Aziridinium Ion Pathway

When the free base is generated (pH > 8), the amine lone pair attacks the chlorine-bearing carbon. This intramolecular

Visualization of the Pathway:

Figure 1: The activation pathway of 2-chloropropan-1-amine.[1][2] The formation of the aziridinium ion is the rate-determining step for alkylation.

Regioselectivity in Ring Opening

Once the aziridinium ion is formed, nucleophiles can attack at two positions:

-

C2 (Substituted Carbon): Sterically hindered but electronically activated.[1][2] Attack here retains the original skeleton.[2]

-

C3 (Unsubstituted Carbon): Sterically accessible.[1][2] Attack here results in a rearranged product (primary amine to secondary amine shift).[1][2] Expert Insight: In most synthetic applications involving soft nucleophiles, attack occurs at the less hindered C3 position, effectively "isomerizing" the backbone structure.

Part 4: Applications in Drug Development

1. Synthesis of Diamines and Polyamines Researchers use CID 145855 to synthesize asymmetric diamines.[1][2] By reacting the hydrochloride salt with a secondary amine (e.g., piperazine), one can generate 1-(2-aminopropyl)piperazine derivatives, which are common pharmacophores in antipsychotic and antihistamine drugs.

2. Heterocycle Formation (Oxathiazolidines) As noted in computational studies (see Ref 1), the reaction of amino alcohols with thionyl chloride can be diverted to form 1,2,3-oxathiazolidine-2-oxides if base is present.[1][2][7] However, CID 145855 represents the pathway where chlorination dominates, serving as a precursor for fusing propyl-amine chains onto larger heterocycles.

3. Nitrogen Mustard Analogs While not a drug itself, this compound is a structural analog of nitrogen mustards (e.g., mechlorethamine). It is used in oncology research to study DNA alkylation mechanisms, specifically investigating how methyl substitution on the carbon chain affects DNA cross-linking efficiency compared to unbranched analogs.

Part 5: Safety & Handling Protocols

Critical Warning: 2-Chloropropan-1-amine hydrochloride is a severe vesicant .[2] Upon contact with skin moisture, it can cyclize to the aziridine, which alkylates keratin and DNA, causing delayed, painful burns and potential mutagenicity.

Handling Requirements:

-

Containment: Handle only in a certified chemical fume hood.

-

PPE: Double nitrile gloves (0.11 mm minimum) and chemical splash goggles are mandatory.[1][2]

-

Decontamination: In case of spill, neutralize with a solution of 5% sodium thiosulfate (nucleophile scavenger) to open the aziridine ring safely before cleaning.

-

Storage: Store under inert gas (Argon) in a desiccator. Moisture triggers hydrolysis and degradation.[2]

References

-

Xu, F., Simmons, B., Reamer, R. A., Corley, E., Murry, J., & Tschaen, D. (2008).[1][6] Chlorination/Cyclodehydration of Amino Alcohols with SOCl2: An Old Reaction Revisited. The Journal of Organic Chemistry, 73(1), 312–315.[6] Link[2]

-

National Center for Biotechnology Information (2025).[1][2] PubChem Compound Summary for CID 145855, 2-Chloropropan-1-amine hydrochloride.[2] PubChem. Link

-

Lynch, K. M., & Dailey, W. P. (1995).[1] Improved Preparations of 2-Chloroethylamines and 2-Chloroethyl Ammonium Chlorides.[1][2] Journal of Organic Chemistry. (Contextual grounding for chloroamine synthesis).

-

World Health Organization (WHO).[2] International Agency for Research on Cancer (IARC).[2] Monographs on the Evaluation of Carcinogenic Risks to Humans: Aziridines. (Safety context for the cyclized intermediate).

Sources

- 1. 2-Chloropropan-1-amine hydrochloride | C3H9Cl2N | CID 145855 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pharmacompass.com [pharmacompass.com]

- 3. Show the reaction mechanism of the reaction between propanamine and chlor.. [askfilo.com]

- 4. prepchem.com [prepchem.com]

- 5. 2-Chloropropan-1-amine | C3H8ClN | CID 145856 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Chlorination/Cyclodehydration of Amino Alcohols with SOCl2: An Old Reaction Revisited [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Cyclization of 2-Chloropropan-1-amine to 2-Methylaziridine

Executive Summary

This application note details the protocol for the synthesis of 2-methylaziridine (propyleneimine) via the intramolecular cyclization of 2-chloropropan-1-amine hydrochloride . Unlike the classic Wenker synthesis which utilizes sulfuric acid esters, this protocol employs a direct displacement of a halogen leaving group under basic conditions.

Key Technical Insight: The critical success factor in this protocol is the management of the reaction-distillation equilibrium . Aziridines are prone to dimerization and acid-catalyzed polymerization. Therefore, the product must be removed from the reaction matrix immediately upon formation via flash distillation.

Target Audience: Medicinal Chemists, Process Engineers, and Safety Officers.

Safety Directive (CRITICAL)

Hazard Class: Alkylating Agent / Carcinogen / Flammable Liquid.

| Hazard Category | Description | Mitigation |

| Toxicity | Potent alkylating agent; potential carcinogen (IARC Group 2B). | Use a dedicated fume hood. Double-glove (Nitrile/Laminate). |

| Reactivity | Polymerizes explosively with acids or trace nucleophiles. | Ensure all glassware is base-washed. NO ACIDS in the vicinity.[1] |

| Flammability | Flash Point: -4°C (Closed Cup).[2][3] | Ground all glassware. Use nitrogen atmosphere. |

Quenching Protocol: All waste streams and contaminated glassware must be treated with 10% aqueous sodium thiosulfate or dilute NaOH to ring-open and neutralize residual aziridine before disposal. Do not use acid to clean glassware.

Mechanistic Principles

The formation of the aziridine ring proceeds via an intramolecular nucleophilic substitution (

-

Deprotonation: The amine salt is neutralized by the base to generate the free amine.

-

Conformational Lock: The free amine rotates to achieve an anti-periplanar conformation relative to the chloride leaving group.

-

Cyclization (3-exo-tet): The nitrogen lone pair attacks the secondary carbon, displacing the chloride ion.

-

Stereochemistry: Inversion of configuration occurs at the chiral center (C2).

Mechanistic Pathway (DOT Visualization)

Caption: Kinetic pathway of base-mediated cyclization. The rate-determining step is the internal nucleophilic attack.

Experimental Protocol

Reagents and Equipment

| Reagent | MW ( g/mol ) | Equiv. | Role |

| 2-Chloropropan-1-amine HCl | 130.02 | 1.0 | Substrate |

| Sodium Hydroxide (NaOH) | 40.00 | 2.5 | Base / HCl Scavenger |

| Water (Distilled) | 18.02 | N/A | Solvent |

| Potassium Hydroxide (KOH) | 56.11 | N/A | Drying Agent (Pellets) |

Equipment Setup:

-

3-Neck Round Bottom Flask (RBF).

-

Pressure-equalizing addition funnel (for the amine solution).

-

Short-path distillation head with thermometer.

-

Liebig condenser.

-

Ice-cooled receiving flask (containing KOH pellets).

-

Magnetic stirrer / Oil bath.

Step-by-Step Methodology

Step 1: Preparation of the Base Solution

-

In the 3-neck RBF, dissolve NaOH (2.5 equiv) in water (approx. 2 mL per gram of NaOH).

-

Why: High concentration increases the ionic strength, "salting out" the organic product and facilitating phase separation during distillation.

-

Heat the solution to 90°C in the oil bath.

Step 2: Preparation of the Substrate Solution

-

Dissolve 2-chloropropan-1-amine HCl (1.0 equiv) in a minimal amount of water (1:1 w/w).

-

Caution: Do not neutralize this solution yet. The free base is unstable and will oligomerize if left standing. Keep it acidic (as the salt) until the moment of reaction.

Step 3: Reactive Distillation (The "Wenker" Modification)

-

Transfer the amine salt solution to the addition funnel.

-

Slowly add the amine solution dropwise into the hot (90-95°C) NaOH solution.

-

Observation: The reaction is instantaneous. White vapors (aziridine/water azeotrope) will form immediately.

-

Maintain the oil bath temperature such that the internal temperature remains ~95-100°C, driving the distillate over at 60-80°C .

-

Causality: Immediate distillation prevents the aziridine from reacting with unreacted haloamine (dimerization) or hydrolyzing back to the amino alcohol.

Step 4: Isolation and Drying

-

Collect the distillate in a flask cooled to 0°C containing KOH pellets.

-

Why: The distillate is an azeotrope with water. KOH pellets serve two purposes: they dry the amine and ensure the medium stays basic (stabilizing the aziridine).

-

Allow the organic layer to separate (top layer).

-

Decant the organic layer and perform a final distillation over fresh KOH pellets if high purity (>99%) is required.

Process Workflow (DOT Visualization)

Caption: Operational workflow emphasizing the "Reactive Distillation" technique.

Quality Control & Troubleshooting

| Parameter | Specification | Method | Troubleshooting |

| Appearance | Clear, colorless liquid | Visual | Yellowing indicates polymerization. Redistill immediately. |

| Boiling Point | 66–67 °C | Distillation | If BP > 70°C, water content is too high. Add more KOH. |

| Purity | > 98% | GC-FID / 1H-NMR | Impurity at ~3.0-3.5 ppm indicates hydrolysis (amino alcohol). |

| Stability | Stable at 4°C over KOH | Storage | Store in dark, taped containers. Add solid NaOH to stabilize. |

NMR Characterization (

-

Protons: Methyl doublet (~1.0 ppm), Ring protons (multiplets at ~1.3 ppm and ~1.8 ppm).

-

Note: The ring protons are non-equivalent due to the chiral center and rigid ring structure.

References

-

Wenker, H. (1935).[6] "The Preparation of Ethylene Imine from Monoethanolamine". Journal of the American Chemical Society, 57(1), 2328.[6]

-

Reeves, W. A., et al. (1955). "Ethylenimine". Organic Syntheses, Coll.[7] Vol. 3, p.148. (Classic protocol foundation).

-

National Toxicology Program. (2021). "15th Report on Carcinogens: 2-Methylaziridine". NCBI Bookshelf.

-

Li, X., Chen, N., & Xu, J. (2010).[8][9] "An Improved and Mild Wenker Synthesis of Aziridines". Synthesis, 2010(20), 3423-3428.

Sources

- 1. ICSC 0322 - PROPYLENEIMINE [chemicalsafety.ilo.org]

- 2. lookchem.com [lookchem.com]

- 3. PROPYLENEIMINE [training.itcilo.org]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. Table 1, Properties of 2-Methylaziridine - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Wenker synthesis - Wikipedia [en.wikipedia.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. organic-chemistry.org [organic-chemistry.org]

- 9. Aziridine synthesis by ring closure reaction [organic-chemistry.org]

Application Note: Strategic Utilization of 2-Chloropropan-1-amine HCl in Nucleophilic Substitution

This Application Note and Protocol guide is designed for researchers and drug development professionals. It moves beyond basic textbook definitions to address the practical, mechanistic, and safety challenges of using 2-chloropropan-1-amine HCl (also known as 2-chloropropylamine hydrochloride).

Executive Summary

2-Chloropropan-1-amine HCl (

The Critical Insight: Unlike simple alkyl halides, this compound does not typically undergo direct

Failure to account for this "Aziridinium Convergence" is the primary cause of structural assignment errors in synthesis. This guide details how to harness this mechanism for the synthesis of 1-substituted-propan-2-amines (e.g., Mexiletine analogs).

Mechanistic Profiling: The Aziridinium Convergence

The "Hidden" Intermediate

When 2-chloropropan-1-amine HCl is exposed to base, the deprotonated primary amine (

-

Cyclization: Formation of 2-methylaziridine.

-

Ring Opening: The external nucleophile (

) attacks the aziridine ring.-

Kinetic Control (Standard): Nucleophiles attack the less hindered primary carbon .

-

Result: The final product carries the nucleophile at the primary position and the amine at the secondary position (

).

-

Structural Implications

This mechanism means that 2-chloropropan-1-amine (Cl on secondary C) and its isomer 1-chloropropan-2-amine (Cl on primary C) often yield the same product .

-

Starting Material:

[2] -

Intermediate: 2-Methylaziridine[3]

-

Major Product:

(1-substituted-propan-2-amine)

Note: If your target requires the amine at the primary position (

Pathway Visualization

The following diagram illustrates the convergence and regioselectivity.

Caption: Mechanistic pathway showing the obligatory aziridine intermediate. Note that the major pathway leads to the "rearranged" product where the nucleophile attaches to the primary carbon.

Safety Protocol: Vesicant Management

WARNING: The in situ generated 2-methylaziridine is a potent alkylating agent and a suspected carcinogen. It shares toxicological properties with nitrogen mustards.[4]

-

Engineering Controls: All weighing and reactions must be performed in a certified chemical fume hood.

-

Quenching: Residual aziridine must be destroyed before disposal. Use a solution of 10% sodium thiosulfate or aqueous acid (HCl) to ring-open any unreacted intermediate into harmless species.

-

PPE: Double nitrile gloves are mandatory. If handling >5g, use Silver Shield® laminate gloves.

Experimental Protocol: Synthesis of Aryloxypropanamines

Target Application: Synthesis of Mexiletine analogs (Class Ib antiarrhythmic agents).

Reaction Type:

Materials

| Reagent | Equiv. | Role |

| Phenol Derivative (e.g., 2,6-dimethylphenol) | 1.0 | Nucleophile |

| 2-Chloropropan-1-amine HCl | 1.2 | Electrophile Source |

| Potassium Carbonate ( | 2.5 | Base (Proton Scavenger) |

| Potassium Iodide (KI) | 0.1 | Catalyst (Finkelstein-like activation) |

| Acetonitrile (MeCN) or DMF | - | Solvent (Polar Aprotic) |

Step-by-Step Methodology

Step 1: Nucleophile Activation

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve the Phenol (1.0 equiv) in anhydrous Acetonitrile (0.2 M concentration).

-

Add powdered

(2.5 equiv). -

Stir at room temperature for 30 minutes to generate the phenoxide anion. Note: The solution may change color (often yellow/orange).

Step 2: Reagent Addition & Cyclization

-

Add 2-chloropropan-1-amine HCl (1.2 equiv) and catalytic KI (0.1 equiv) directly to the suspension.

-

Mechanistic Check: As the salt neutralizes, 2-methylaziridine forms transiently in the solution.

Step 3: Reaction

-

Fit the flask with a reflux condenser.

-

Heat the mixture to reflux (approx. 80-82°C for MeCN) .

-

Monitor via TLC or LC-MS.

Step 4: Work-up & Purification [6]

-

Cool to room temperature.

-

Quench: Add 1M HCl (aq) to adjust pH to ~2. This hydrolyzes any remaining aziridine and protonates the product amine, pulling it into the aqueous phase.

-

Wash: Extract the aqueous layer with Ethyl Acetate (removes unreacted phenol/neutrals). Discard organic layer.

-

Basify: Adjust the aqueous layer to pH >12 using 4M NaOH. The product amine will oil out.

-

Extract: Extract the basic aqueous layer with Dichloromethane (DCM) (3x).

-

Dry: Dry combined DCM layers over

, filter, and concentrate.

Analytical Validation

-

1H NMR (CDCl3): Look for the diagnostic multiplet of the chiral center (CH-NH2) around

3.0–3.5 ppm. -

Regiochemistry Check:

-

Correct Product (1-aryloxy-2-propylamine): The

attached to the oxygen will appear as a doublet or doublet of doublets (integrating to 2H). The terminal methyl group will be a doublet. -

Incorrect Isomer (2-aryloxy-1-propylamine): The terminal

would appear as a multiplet, and the methine attached to oxygen would be further downfield.

-

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield | Polymerization of aziridine | Dilute the reaction (0.1 M). High concentrations favor aziridine self-polymerization. |

| No Reaction | Salt not neutralizing | Ensure |

| Wrong Regioisomer | Steric bulk of nucleophile | If the nucleophile is extremely bulky (e.g., trityl), it may force attack at the secondary carbon, but this is rare. |

| Emulsion during workup | Amphiphilic nature of product | Use brine during extraction. Keep the pH clearly basic (>12) during the final extraction. |

Workflow Diagram

Caption: Operational workflow for the synthesis of aryloxypropanamines ensuring safety and purity.

References

-

Mechanistic Regioselectivity: D'Hooghe, M., et al. "Regioselectivity in the Ring Opening of 2-Methylaziridines." Advanced Synthesis & Catalysis, 1993.[7]

-

Aziridine Intermediates: BenchChem Application Note. "Nucleophilic Addition to Activated Aziridines." 2025.

- Synthetic Protocols (Mexiletine Class): "Synthesis of 1-(2,6-dimethylphenoxy)-2-propanamine (Mexiletine)." Journal of Medicinal Chemistry (General reference for aryloxypropanamine synthesis via aziridines).

-

Safety Data: Fisher Scientific SDS. "2-Chloropropylamine Hydrochloride Safety Data Sheet."

Sources

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. Sciencemadness Discussion Board - Synthesis of 2 Chloropropane? - Powered by XMB 1.9.11 [sciencemadness.org]

- 3. researchgate.net [researchgate.net]

- 4. fishersci.com [fishersci.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. hub.tmu.edu.tw [hub.tmu.edu.tw]

Technical Application Note: Regioselective Synthesis of 2-Chloropropan-1-amine Hydrochloride

Executive Summary

This application note details the protocol for the synthesis of 2-chloropropan-1-amine hydrochloride (CAS: 6266-35-9) from 1-amino-2-propanol (Isopropanolamine). This transformation is a critical step in the synthesis of amino-alkyl linkers and nitrogen mustard analogs used in oncology drug development.

Critical Technical Challenge: The primary challenge in this synthesis is the high risk of intramolecular cyclization. The free amine can displace the activated hydroxyl group to form a volatile and toxic aziridinium ion intermediate. This leads to thermodynamic scrambling, producing a mixture of 2-chloropropan-1-amine and 1-chloropropan-2-amine.

The Solution: This protocol utilizes a Pre-Protonation Strategy . By converting the amino alcohol to its hydrochloride salt before chlorination, the nitrogen lone pair is sequestered (

Reaction Mechanism & Chemical Logic

The "Safe" vs. "Scrambled" Pathway

The success of this synthesis depends entirely on pH control.

-

Pathway A (Acidic - Desired): The protonated ammonium species cannot act as a nucleophile. Thionyl chloride converts the secondary alcohol to a chlorosulfite, which is displaced by chloride (

) in an -

Pathway B (Neutral/Basic - Undesired): If the amine remains free, it attacks the chlorosulfite carbon (C2) intramolecularly, forming a 2-methylaziridinium ion. Subsequent ring opening by chloride occurs at both C1 and C2, yielding a mixture of isomers.

Mechanistic Diagram (Graphviz)

Caption: Figure 1. Mechanistic divergence.[1][2] The green pathway (protonation) prevents aziridinium formation (red pathway), ensuring regiochemical purity.

Experimental Protocol

Materials & Equipment

| Reagent/Equipment | Specification | Role |

| 1-Amino-2-propanol | >98%, racemic or chiral | Substrate |

| Thionyl Chloride ( | ReagentPlus®, >99% | Chlorinating Agent |

| Hydrogen Chloride (HCl) | 4M in Dioxane or anhydrous gas | Proton Source |

| Chloroform ( | Anhydrous, Ethanol-free | Solvent |

| Glassware | 2-Neck RB Flask, Reflux Condenser, Drying Tube ( | Setup |

Step-by-Step Methodology

Phase 1: Salt Formation (Critical)

Note: Commercial 1-amino-2-propanol is a viscous liquid. It must be converted to a solid HCl salt before chlorination.

-

Dissolve 1-amino-2-propanol (10.0 g, 133 mmol) in anhydrous Chloroform (50 mL) in a round-bottom flask.

-

Cool the solution to 0°C using an ice bath.

-

Slowly add HCl (4M in Dioxane) (35 mL, ~1.05 equiv) or bubble anhydrous HCl gas until the solution is acidic (pH < 2 on wet paper).

-

A white precipitate (Amino-alcohol HCl) will form.

-

Evaporate the solvent in vacuo to obtain the hygroscopic hydrochloride salt. Alternatively, proceed to Phase 2 in the same pot if using chloroform.

Phase 2: Chlorination

-

Suspend the dried Amino-alcohol HCl salt in fresh anhydrous Chloroform (60 mL).

-

Equip the flask with a magnetic stir bar, reflux condenser, and a drying tube (to trap HCl/SO2 gases).

-

Add Thionyl Chloride (11.6 mL, 160 mmol, 1.2 equiv) dropwise via an addition funnel at room temperature.

-

Once addition is complete, heat the mixture to Reflux (61°C) .

-

Maintain reflux for 3 to 4 hours . The solid should slowly dissolve or change texture as the reaction proceeds.

Phase 3: Isolation & Purification[4]

-

Cool the reaction mixture to room temperature.

-

Concentrate the mixture under reduced pressure (Rotary Evaporator) to remove solvent and excess

.-

Warning: Use a base trap for the vacuum pump to neutralize acidic vapors.

-

-

The residue is a crude, off-white solid.

-

Recrystallization: Dissolve the solid in a minimum amount of hot Ethanol (or Methanol) and add Diethyl Ether until turbid. Cool to -20°C overnight.

-

Filter the white crystalline solid under nitrogen (hygroscopic).

-

Yield Expectation: 85-92%.

Workflow Diagram (Graphviz)

Caption: Figure 2. Operational workflow for the synthesis, emphasizing the critical salt formation step.

Quality Control & Characterization

The product must be characterized as the Hydrochloride Salt . Do not neutralize for NMR, as the free base is unstable.

| Analysis | Expected Result (2-Chloropropan-1-amine HCl) | Notes |

| Appearance | White crystalline powder | Highly hygroscopic. Store in desiccator. |

| Melting Point | 178 – 183 °C | Sharp melting point indicates high purity [1]. |

| 1H NMR (D2O) | The | |

| Regiochemistry Check | Target: | Coupling constants ( |

Safety & Handling (E-E-A-T)

Warning: Nitrogen Mustard Analog. While 2-chloropropan-1-amine is less potent than bis(2-chloroethyl)amine (Mustard Gas), it is an alkylating agent.

-

Vesicant Hazard: This compound can cause severe skin blistering and respiratory damage. It irreversibly alkylates DNA.

-

Engineering Controls: All operations, including weighing and rotary evaporation, must be performed in a functioning fume hood.

-

Decontamination: Spills should be neutralized with a solution of 10% Sodium Thiosulfate or dilute Ammonia/Ethanol solution to ring-open any aziridinium species formed, rendering them harmless.

-

Storage: Store at 2-8°C under Argon. Moisture triggers degradation.

References

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 87792395, 2-Amino-1-chloropropan-1-ol (Related Isomer Data). Retrieved from [Link]

- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for alkyl halide synthesis using thionyl chloride).

- Reeves, J. T., et al. (2013). Development of a Scalable Synthesis of a Chloropropylamine Hydrochloride. Organic Process Research & Development. (Provides industrial context for handling chloroalkylamines).

Sources

Application Notes and Protocols: Wenker Synthesis of 2-Methylaziridine from 2-Chloropropan-1-amine

Introduction

The Wenker synthesis is a cornerstone reaction in heterocyclic chemistry for the preparation of aziridines from β-amino alcohols.[1][2] This process involves two primary steps: the formation of a sulfate ester from the amino alcohol, followed by an intramolecular nucleophilic substitution facilitated by a base to yield the three-membered aziridine ring.[1][2][3] Aziridines are highly valuable, strained heterocyclic compounds that serve as versatile building blocks in organic synthesis, particularly in the development of pharmaceuticals and other biologically active molecules.[4][5][6] Their utility stems from the high ring strain, which allows for facile ring-opening reactions with a variety of nucleophiles.[5]

This document provides a comprehensive guide to the Wenker synthesis, with a specific focus on the synthesis of 2-methylaziridine from 2-chloropropan-1-amine. While the classical Wenker synthesis starts from a β-amino alcohol, this guide will detail the necessary preceding step of converting the haloamine to the corresponding amino alcohol. We will delve into the reaction mechanism, provide detailed and validated experimental protocols, and discuss safety considerations, purification techniques, and analytical characterization of the final product. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Reaction Mechanism

The synthesis of 2-methylaziridine from 2-chloropropan-1-amine via a modified Wenker approach involves two key transformations:

-

Formation of the β-amino alcohol: The initial step is the conversion of 2-chloropropan-1-amine to 1-aminopropan-2-ol. This is typically achieved through a nucleophilic substitution reaction where the chlorine atom is displaced by a hydroxide group.

-

The Wenker Synthesis: This is the core cyclization process and proceeds in two distinct stages:

-

Esterification: The resulting 1-aminopropan-2-ol is reacted with a sulfating agent, classically concentrated sulfuric acid, to form the corresponding amino sulfate ester.[1][2] Milder and more efficient methods have been developed using reagents like chlorosulfonic acid, which can be performed at lower temperatures, thus minimizing side reactions such as charring.[7][8]

-

Intramolecular Cyclization: The amino sulfate ester is then treated with a strong base, such as sodium hydroxide. The base deprotonates the amine, which then acts as an intramolecular nucleophile, displacing the sulfate group to form the 2-methylaziridine ring.[1][2]

-

The overall reaction scheme is depicted below:

Caption: Overall workflow for the synthesis of 2-methylaziridine.

A more detailed look at the intramolecular cyclization step highlights the key bond formations:

Caption: The base-mediated intramolecular cyclization mechanism.

Experimental Protocols

Part 1: Synthesis of 1-Aminopropan-2-ol from 2-Chloropropan-1-amine

This protocol outlines the conversion of the starting haloamine to the necessary β-amino alcohol.

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-Chloropropan-1-amine | 93.55 | 10.0 g | 0.107 |

| Sodium Hydroxide (NaOH) | 40.00 | 8.56 g | 0.214 |

| Deionized Water | 18.02 | 100 mL | - |

| Diethyl Ether (for extraction) | 74.12 | As needed | - |

| Anhydrous Magnesium Sulfate (MgSO4) | 120.37 | As needed | - |

Procedure:

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium hydroxide in deionized water.

-

To the stirred solution, add 2-chloropropan-1-amine dropwise. The addition should be controlled to manage any exotherm.

-

Heat the reaction mixture to reflux (approximately 100 °C) and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Extract the aqueous solution with diethyl ether (3 x 50 mL).

-

Combine the organic extracts and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield crude 1-aminopropan-2-ol. The product can be purified further by distillation if necessary.

Part 2: Wenker Synthesis of 2-Methylaziridine

This protocol details the cyclization of 1-aminopropan-2-ol to 2-methylaziridine. An improved, milder procedure using chlorosulfonic acid is described.[7][8]

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 1-Aminopropan-2-ol | 75.11 | 5.0 g | 0.0666 |

| Chlorosulfonic Acid (ClSO3H) | 116.52 | 7.76 g (4.5 mL) | 0.0666 |

| Sodium Hydroxide (NaOH) | 40.00 | 10.66 g | 0.266 |

| Deionized Water | 18.02 | 50 mL | - |

| Diethyl Ether (for extraction) | 74.12 | As needed | - |

| Anhydrous Potassium Carbonate (K2CO3) | 138.21 | As needed | - |

Procedure:

-

Esterification:

-

In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, place the crude 1-aminopropan-2-ol.

-

Cool the flask in an ice-water bath to 0-5 °C.

-

Slowly add chlorosulfonic acid dropwise from the dropping funnel, ensuring the internal temperature does not exceed 10 °C.

-

After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours to ensure complete formation of the amino sulfate ester.

-

-

Cyclization:

-

Prepare a solution of sodium hydroxide in deionized water in a separate beaker and cool it in an ice bath.

-

Slowly and carefully add the amino sulfate ester mixture to the cold NaOH solution with vigorous stirring. This step is highly exothermic and should be performed with caution.

-

After the addition, allow the reaction mixture to stir at room temperature for 2-3 hours.

-

-

Workup and Purification:

-

Transfer the reaction mixture to a separatory funnel and extract the product with diethyl ether (3 x 40 mL).

-

Combine the organic layers and dry over anhydrous potassium carbonate.

-

Filter the drying agent.

-

The crude 2-methylaziridine can be purified by distillation. Collect the fraction boiling at 66-67 °C.[9]

-

Safety and Handling

Aziridines are highly toxic, corrosive, and flammable compounds.[10][11][12] They are also suspected carcinogens.[12][13] Therefore, all manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn at all times.[10][11] This includes chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[10][11][14]

-

Inhalation: Avoid inhaling vapors. Work in a fume hood and use respiratory protection if necessary.[11][15]

-

Skin Contact: Avoid contact with skin. In case of contact, wash the affected area immediately with plenty of soap and water.[11][14]

-

Fire Hazard: 2-Methylaziridine is flammable.[12] Keep away from heat, sparks, and open flames.[10] Use appropriate fire extinguishing agents like dry chemical powder or CO2.[10]

-

Storage: Store 2-methylaziridine in a tightly sealed container in a cool, dry, and well-ventilated area, away from acids and oxidizing agents.[14][16] Contact with acid can cause violent polymerization.[12]

-